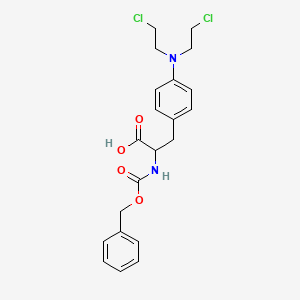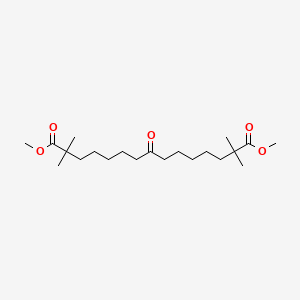![molecular formula C26H27Cl2N3 B14008810 n-[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]-9-ethyl-9h-carbazol-3-amine CAS No. 15332-54-4](/img/structure/B14008810.png)
n-[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]-9-ethyl-9h-carbazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl- is a complex organic compound with a unique structure that combines elements of carbazole and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl- typically involves multi-step organic reactions. The process begins with the preparation of the carbazole core, followed by the introduction of the amine group and the bis(2-chloroethyl)amino moiety. The final step involves the formation of the methylene bridge connecting the carbazole and the substituted phenyl ring. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological processes and as a potential therapeutic agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl- involves its interaction with various molecular targets. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This makes it a potential candidate for anticancer therapy. The carbazole core can interact with various enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-9-ethylcarbazole: Similar structure but lacks the bis(2-chloroethyl)amino group.
9-Ethylcarbazole: Similar core structure but lacks the amine and bis(2-chloroethyl)amino groups.
Carbazole: The simplest form, lacking the additional functional groups present in 9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl-
Uniqueness
The uniqueness of 9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl- lies in its combination of functional groups, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
15332-54-4 |
|---|---|
Molecular Formula |
C26H27Cl2N3 |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-[(9-ethylcarbazol-3-yl)iminomethyl]-3-methylaniline |
InChI |
InChI=1S/C26H27Cl2N3/c1-3-31-25-7-5-4-6-23(25)24-17-21(9-11-26(24)31)29-18-20-8-10-22(16-19(20)2)30(14-12-27)15-13-28/h4-11,16-18H,3,12-15H2,1-2H3 |
InChI Key |
NKBQPVIFOIQDIT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N=CC3=C(C=C(C=C3)N(CCCl)CCCl)C)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


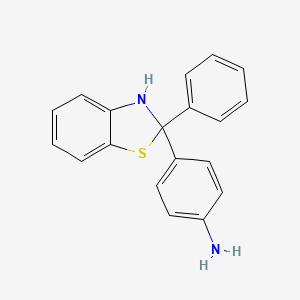
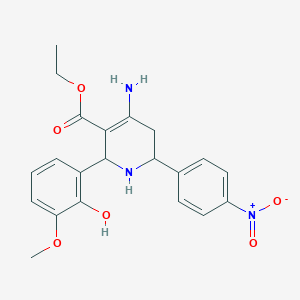
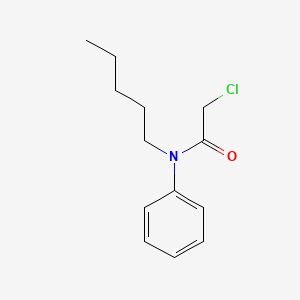

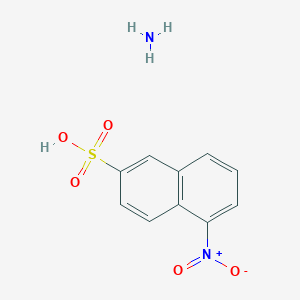
![3-[(1Z,3R,9Z,13Z,19Z,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B14008754.png)
![ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate](/img/structure/B14008755.png)
![4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14008758.png)
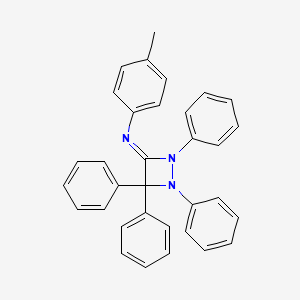
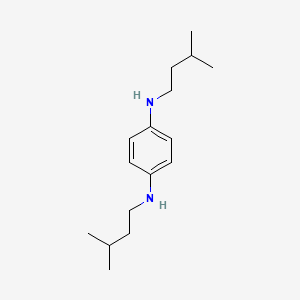

![Methanesulfonamide, N-[3-methoxy-4-[(5-methyl-3-nitro-9-acridinyl)amino]phenyl]-, monohydrochloride](/img/structure/B14008771.png)
